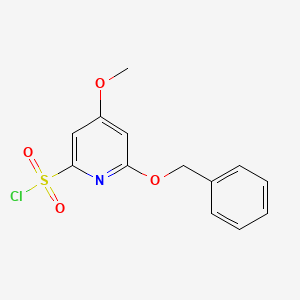
(2S)-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-3,4-dihydro-2H-chromen-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-3,4-dihydro-2H-chromen-5-ol is a complex organic compound with a unique structure that includes a chromen backbone, hydroxyphenyl, methoxy, and methyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-3,4-dihydro-2H-chromen-5-ol typically involves multiple steps, including the formation of the chromen backbone and the introduction of functional groups. One common synthetic route involves the use of starting materials such as 4-hydroxybenzaldehyde and 7-methoxy-6-methylchromen-2-one. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as increased efficiency, better control over reaction conditions, and scalability. The use of flow microreactors can also enhance the sustainability of the production process by reducing waste and energy consumption .
化学反应分析
Types of Reactions
(2S)-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-3,4-dihydro-2H-chromen-5-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The chromen backbone can be reduced to form dihydro derivatives.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can lead to the formation of quinones, while reduction of the chromen backbone can yield dihydro derivatives with different stereochemistry.
科学研究应用
(2S)-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-3,4-dihydro-2H-chromen-5-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of (2S)-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-3,4-dihydro-2H-chromen-5-ol involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
Similar compounds to (2S)-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-3,4-dihydro-2H-chromen-5-ol include:
Flavonoids: Such as quercetin and kaempferol, which also have antioxidant and anti-inflammatory properties.
Isoflavones: Such as genistein and daidzein, known for their estrogenic activity and potential health benefits.
Coumarins: Such as umbelliferone and esculetin, which have anticoagulant and antimicrobial properties.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and stereochemistry, which can result in distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
属性
分子式 |
C17H18O4 |
|---|---|
分子量 |
286.32 g/mol |
IUPAC 名称 |
(2S)-2-(4-hydroxyphenyl)-7-methoxy-6-methyl-3,4-dihydro-2H-chromen-5-ol |
InChI |
InChI=1S/C17H18O4/c1-10-15(20-2)9-16-13(17(10)19)7-8-14(21-16)11-3-5-12(18)6-4-11/h3-6,9,14,18-19H,7-8H2,1-2H3/t14-/m0/s1 |
InChI 键 |
YRYLOSBAZNICRK-AWEZNQCLSA-N |
手性 SMILES |
CC1=C(C=C2C(=C1O)CC[C@H](O2)C3=CC=C(C=C3)O)OC |
规范 SMILES |
CC1=C(C=C2C(=C1O)CCC(O2)C3=CC=C(C=C3)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-5H-pyrano[4,3-B]pyridin-8(7H)-one](/img/structure/B14854752.png)

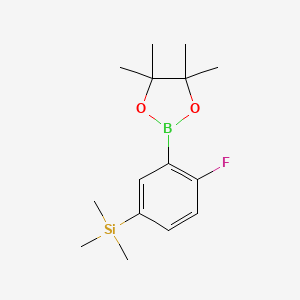
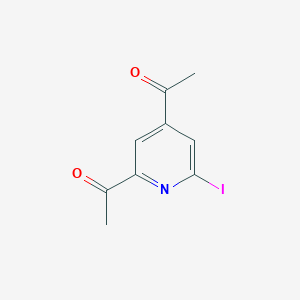
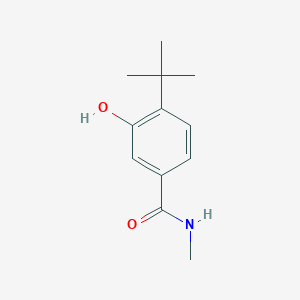
![(2-[(4-Methoxybenzoyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14854783.png)
![[2-(Methoxycarbonyl)-6-methylpyridin-4-YL]acetic acid](/img/structure/B14854785.png)
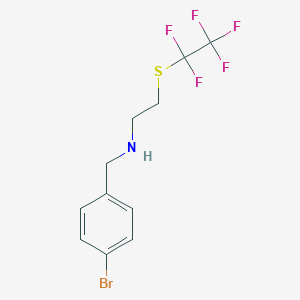
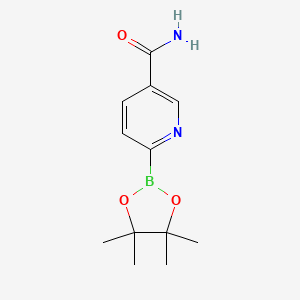
![1-[6-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone](/img/structure/B14854801.png)
![(1S,12S,14R,15R,16S)-13,15-bis(hydroxymethyl)-16-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol](/img/structure/B14854810.png)
![5-(Benzo[D][1,3]dioxol-5-YL)nicotinaldehyde](/img/structure/B14854811.png)

